5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its complex structure, which includes a thieno[2,3-d]pyrimidine core, a carboxamide group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like glacial acetic acid .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: It is being explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide include other thienopyrimidine derivatives and pyrazolo[3,4-d]pyrimidine compounds. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors in cancer treatment .
Properties
IUPAC Name |
5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-9-3-5-11(6-4-9)12(21)7-20-8-19-16-13(17(20)23)10(2)14(24-16)15(18)22/h3-6,8H,7H2,1-2H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQODNHAZPEUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.